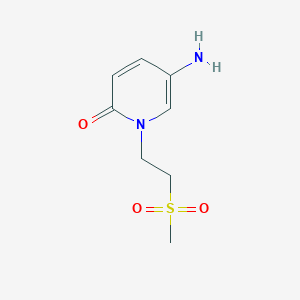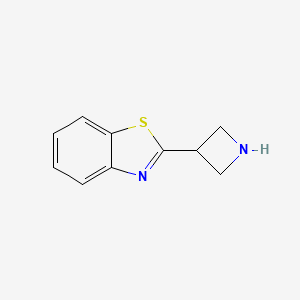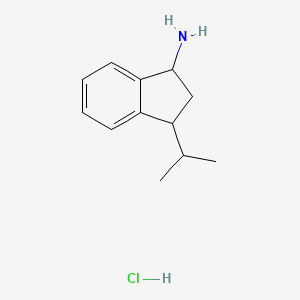
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Formation of the Indane Structure: The initial step involves the formation of the indane structure through a Friedel-Crafts alkylation reaction. This reaction uses benzene and cyclopentadiene as starting materials, with aluminum chloride as a catalyst.
Introduction of the Amino Group: The next step involves the introduction of the amino group through a reductive amination reaction. This reaction uses an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives.
科学的研究の応用
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine: The free base form of the compound.
2,3-dihydro-1H-inden-1-amine: A structurally similar compound without the propan-2-yl group.
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol: A compound with a hydroxyl group instead of an amino group.
Uniqueness
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group and the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
特性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC名 |
3-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11;/h3-6,8,11-12H,7,13H2,1-2H3;1H |
InChIキー |
MIIBGAYAGRTKRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(C2=CC=CC=C12)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


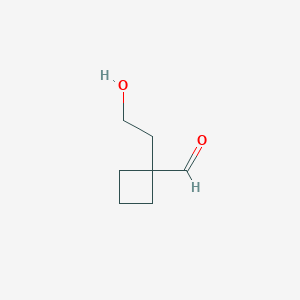

![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13309583.png)
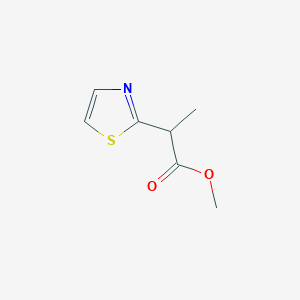
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
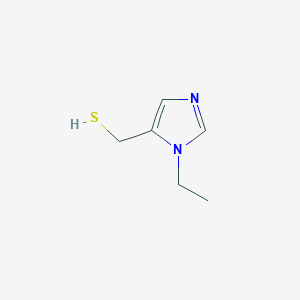
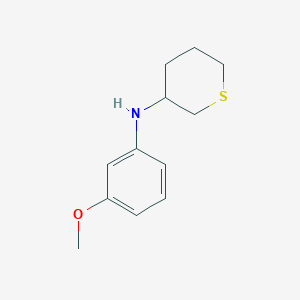
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one](/img/structure/B13309601.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
